molecular formula C21H24N2O4 B2455890 3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methoxybenzaldehyde CAS No. 165121-43-7

3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methoxybenzaldehyde

Cat. No. B2455890
M. Wt: 368.433
InChI Key: IQYICURMGMILNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of a benzylpiperazine with other organic molecules. For example, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a benzylpiperazine group attached to other organic groups. The exact structure can be determined using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, “2-(4-benzylpiperazin-1-yl)pyridine-3-carbaldehyde” is a solid with a melting point of 89 - 91 degrees Celsius . On the other hand, “2-(4-benzylpiperazin-1-yl)ethan-1-amine” is an oil .

Safety And Hazards

These compounds may pose certain hazards. For instance, “2-(4-benzylpiperazin-1-yl)pyridine-3-carbaldehyde” has hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-26-19-8-7-18(15-24)13-20(19)27-16-21(25)23-11-9-22(10-12-23)14-17-5-3-2-4-6-17/h2-8,13,15H,9-12,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYICURMGMILNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methoxybenzaldehyde

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